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molecular formula C8H6F2N2O4 B1363608 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate CAS No. 284030-58-6

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No. B1363608
M. Wt: 232.14 g/mol
InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383832B2

Procedure details

To a stirred solution of methyl 4-amino-2,3-difluoro-5-nitrobenzoate (4) (33.0 g, 142.15 mmol) in 1,4-dioxane (165 mL, 1.93 moles), in a 250 mL glass pressure vessel, was added an aqueous solution of ammonia (39 g, 711 mmol, 42.9 mL, 16.5 M). The vessel was then heated in an immersion bath at a bath temperature between 79 and 105° C., for 80 minutes, over which time the internal pressure ranged between 0.2 and 2.7 bar. The pressure was then released slowly and the mixture was treated with water (330 mL, 10 vol). The resultant suspension was stirred for 20 minutes and then filtered under vacuum, and the solid was washed with water (33 mL, 1 vol). The solid was sucked dry, then dried in a vacuum oven at 50° C. to provide methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (5) (32.6 g, 92% yield) as a yellow solid. 1H NMR (500 MHz, d6 DMSO) δ 3.83, (3H, s, OMe), 7.20 (2H, br, NH2), 7.37 (2H, br, NH2), 8.47 (1H, s, Ar—H). 13C NMR (100 MHz, d6 DMSO) δ 52 (CH3), 101 (C), 122 (C), 126 (CH), 134 (C), 137 (C), 142 (C), 166 (C═O). vmax/cm−1 3474, 3358, 1697, 1633, 1528, 1435, 1317, 1285.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
42.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4](F)[C:3]=1[F:16].O1CCOCC1.[NH3:23]>O>[NH2:23][C:4]1[C:3]([F:16])=[C:2]([NH2:1])[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)OC)C=C1[N+](=O)[O-])F)F
Name
Quantity
165 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
42.9 mL
Type
reactant
Smiles
N
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
330 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel was then heated in an immersion bath at a bath temperature between 79 and 105° C.
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
WASH
Type
WASH
Details
the solid was washed with water (33 mL, 1 vol)
CUSTOM
Type
CUSTOM
Details
The solid was sucked dry
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1F)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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